(3S,6S,8aR)-6-{[(tert-butoxy)carbonyl]amino}-5-oxo-octahydroindolizine-3-carboxylic acid
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Overview
Description
(3S,6S,8aR)-6-{[(tert-butoxy)carbonyl]amino}-5-oxo-octahydroindolizine-3-carboxylic acid is a complex organic compound with a unique structure that includes an indolizine ring system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3S,6S,8aR)-6-{[(tert-butoxy)carbonyl]amino}-5-oxo-octahydroindolizine-3-carboxylic acid typically involves multiple steps, starting from simpler organic molecules. The key steps include the formation of the indolizine ring system, followed by the introduction of the tert-butoxycarbonyl (Boc) protecting group and the carboxylic acid functionality. Common reagents used in these reactions include strong bases, oxidizing agents, and protecting group reagents.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to increase yield and reduce costs. This often includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to enhance reaction efficiency.
Chemical Reactions Analysis
Types of Reactions
(3S,6S,8aR)-6-{[(tert-butoxy)carbonyl]amino}-5-oxo-octahydroindolizine-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen atoms or to convert carbonyl groups to alcohols.
Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes.
Scientific Research Applications
(3S,6S,8aR)-6-{[(tert-butoxy)carbonyl]amino}-5-oxo-octahydroindolizine-3-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where modulation of specific molecular pathways is beneficial.
Industry: The compound is used in the development of new materials and as a precursor in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of (3S,6S,8aR)-6-{[(tert-butoxy)carbonyl]amino}-5-oxo-octahydroindolizine-3-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate the activity of these targets, leading to changes in cellular pathways and physiological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Diethyl malonate: A simple ester used in organic synthesis.
Glycopyrrolate: A compound with similar structural features used in medicine.
Uniqueness
(3S,6S,8aR)-6-{[(tert-butoxy)carbonyl]amino}-5-oxo-octahydroindolizine-3-carboxylic acid is unique due to its indolizine ring system and the presence of the Boc protecting group. These features confer specific chemical reactivity and biological activity that distinguish it from other similar compounds.
Properties
Molecular Formula |
C14H22N2O5 |
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Molecular Weight |
298.33 g/mol |
IUPAC Name |
(3S,6S,8aR)-6-[(2-methylpropan-2-yl)oxycarbonylamino]-5-oxo-2,3,6,7,8,8a-hexahydro-1H-indolizine-3-carboxylic acid |
InChI |
InChI=1S/C14H22N2O5/c1-14(2,3)21-13(20)15-9-6-4-8-5-7-10(12(18)19)16(8)11(9)17/h8-10H,4-7H2,1-3H3,(H,15,20)(H,18,19)/t8-,9+,10+/m1/s1 |
InChI Key |
TUKCETWDNUERKW-UTLUCORTSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@H]1CC[C@@H]2CC[C@H](N2C1=O)C(=O)O |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CCC2CCC(N2C1=O)C(=O)O |
Origin of Product |
United States |
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